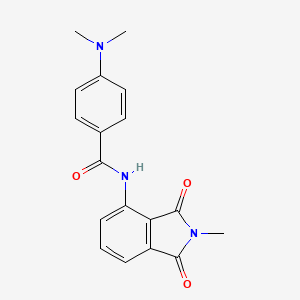

![molecular formula C28H28N4OS B6524110 4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione CAS No. 440334-76-9](/img/structure/B6524110.png)

4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione” is a complex organic molecule. It contains a benzylpiperidine group, which is often found in pharmaceuticals and has been used in scientific studies . It also contains a quinazoline group, which is a type of nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperidine and quinazoline groups would likely contribute significantly to the overall structure .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing benzylpiperidine and quinazoline groups are known to undergo a variety of chemical reactions .Scientific Research Applications

Neuroprotection and Brain Damage Prevention

- NMDA Antagonism : 4-Benzylpiperidine analogs, such as RMI-10608, exhibit NMDA antagonist pharmacology. This property suggests potential utility in preventing brain damage and treating psychosis .

Monoamine Oxidase Inhibition (MAOI)

- Preference for MAO-A : 4-Benzylpiperidine functions as an MAOI, with a preference for inhibiting monoamine oxidase type A (MAO-A). Researchers investigate its impact on neurotransmitter breakdown and mood disorders .

Synthesis and Chemical Routes

- Synthesis : 4-Benzylpiperidine can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring .

Negus SS, Baumann MH, Rothman RB, Mello NK, Blough BE (2009). “Selective suppression of cocaine- versus food-maintained responding by monoamine releasers in rhesus monkeys: benzylpiperazine, (+)phenmetrazine, and 4-benzylpiperidine.” The Journal of Pharmacology and Experimental Therapeutics, 329(1), 272–281. DOI: 10.1124/jpet.108.143701 Arai Y, Hamamichi N, Kinemuchi H (1986). “Time-dependent inhibition of rat brain monoamine oxidase by an analogue of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine.” Neuroscience Letters, 70(2), 255–260. DOI: 10.1016/0304-3940(86)90473-8 Hoshikawa T, Inoue M (2013). “Photoinduced direct 4-pyridination of C(sp3)–H Bonds.” Chemical Science, 4(8), 3118. DOI: 10.1039/c3sc51080h

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 4-benzylpiperidine, act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .

Mode of Action

Based on the mode of action of similar compounds, it can be inferred that it might interact with monoamine transporters, leading to the release of neurotransmitters like dopamine, serotonin, and norepinephrine .

Biochemical Pathways

Given the potential role of similar compounds as monoamine releasing agents, it can be inferred that it might affect the monoaminergic system, influencing the synaptic transmission of neurotransmitters like dopamine, serotonin, and norepinephrine .

Pharmacokinetics

Similar compounds like 4-benzylpiperidine have a fast onset of action and a short duration , which might suggest similar pharmacokinetic properties for this compound.

Result of Action

Based on the potential effects of similar compounds, it can be inferred that it might lead to increased synaptic concentrations of neurotransmitters like dopamine, serotonin, and norepinephrine, potentially influencing neuronal signaling and cognitive functions .

properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-[4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4OS/c33-27(32-16-14-21(15-17-32)18-20-6-2-1-3-7-20)23-12-10-22(11-13-23)19-29-26-24-8-4-5-9-25(24)30-28(34)31-26/h1-13,21H,14-19H2,(H2,29,30,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUODLJJTPTXLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNC4=NC(=S)NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzylpiperidin-1-yl)(4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6524031.png)

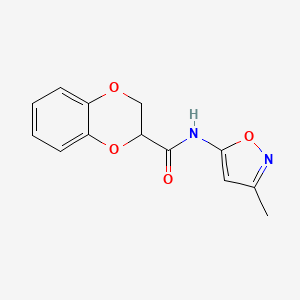

![3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524061.png)

![(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6524070.png)

![2-[(4-fluorophenyl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524073.png)

![4-[(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524077.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524082.png)

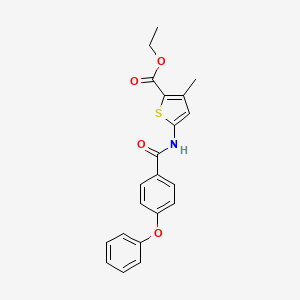

![methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524088.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524093.png)

![2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524094.png)

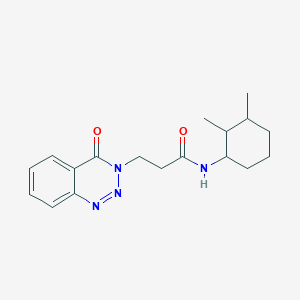

![1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6524104.png)